molecular formula C25H29N3O5 B5166291 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE

3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE

Cat. No.: B5166291
M. Wt: 451.5 g/mol
InChI Key: SDUZAMQYHZMBKQ-UHFFFAOYSA-N
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Description

The compound 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic molecule that features a combination of benzodioxole, piperazine, and pyrrolidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and piperazine intermediates, followed by their coupling with a pyrrolidine derivative.

    Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of Piperazine Intermediate: The piperazine ring is often prepared by reacting ethylenediamine with dihaloalkanes.

    Coupling Reaction: The benzodioxole and piperazine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of Pyrrolidine Derivative: The final step involves the reaction of the coupled intermediate with a pyrrolidine derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE: has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its role as a ligand for various biological targets.

    Pharmacology: It is investigated for its effects on biological systems, including its potential as a drug candidate.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity, while the pyrrolidine structure may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE
  • 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE

Uniqueness

The uniqueness of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its propoxyphenyl group differentiates it from similar compounds, potentially leading to unique interactions with biological targets.

Properties

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5/c1-2-13-31-20-6-4-19(5-7-20)28-24(29)15-21(25(28)30)27-11-9-26(10-12-27)16-18-3-8-22-23(14-18)33-17-32-22/h3-8,14,21H,2,9-13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUZAMQYHZMBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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